Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile
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Overview
Description
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile is a chemical compound with the molecular formula C14H12N4 and a molecular weight of 236.278 g/mol . This compound is part of the dihydropyridine family, which is known for its diverse applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile typically involves the reaction of 4-pyridinecarboxaldehyde with 3-aminocrotonitrile under specific conditions . The reaction is carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The mixture is heated under reflux for several hours, leading to the formation of the desired product with a yield of approximately 67% .
Chemical Reactions Analysis
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form pyridine derivatives.
Reduction: It can be reduced to form tetrahydropyridine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring is substituted with different functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Industry: The compound is used in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. In medicinal applications, it acts on calcium channels, modulating their activity and leading to various physiological effects . The compound’s ability to interact with these channels is attributed to its unique structure, which allows it to bind effectively to the target sites.
Comparison with Similar Compounds
Pyridin-4-YL-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarbonitrile can be compared with other similar compounds, such as:
Diethyl 1,4-dihydro-2,6-dimethylpyridin-3,5-dicarboxylate: This compound is used as a hydrogen source in organocatalytic reactions.
4-(3,4-Dimethoxy-phenyl)-2,6-dimethyl-1,4-dihydro-pyridine-3,5-dicarbonitrile: Known for its potential biological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.
Properties
CAS No. |
64089-25-4 |
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Molecular Formula |
C14H12N4 |
Molecular Weight |
236.27 g/mol |
IUPAC Name |
2,6-dimethyl-4-pyridin-4-yl-1,4-dihydropyridine-3,5-dicarbonitrile |
InChI |
InChI=1S/C14H12N4/c1-9-12(7-15)14(11-3-5-17-6-4-11)13(8-16)10(2)18-9/h3-6,14,18H,1-2H3 |
InChI Key |
BGQJZHSJWQFXCP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(C(=C(N1)C)C#N)C2=CC=NC=C2)C#N |
Origin of Product |
United States |
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